molecular formula C11H11NO2 B077319 Ethyl 3-(cyanomethyl)benzoate CAS No. 13288-86-3

Ethyl 3-(cyanomethyl)benzoate

Cat. No.: B077319
CAS No.: 13288-86-3
M. Wt: 189.21 g/mol
InChI Key: QGWJUDWWDUECLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(cyanomethyl)benzoate: is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and a cyanomethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(cyanomethyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-(cyanomethyl)benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the synthesis of ethyl 3-(cyanomethyl)-benzoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(cyanomethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The cyanomethyl group can be oxidized to form a carboxyl group, resulting in the formation of ethyl 3-(carboxymethyl)-benzoate.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Ethyl 3-(carboxymethyl)-benzoate.

    Reduction: Ethyl 3-(aminomethyl)-benzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-(cyanomethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and nitrile groups.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-(cyanomethyl)-benzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. The nitrile group can participate in nucleophilic addition reactions, while the ester group can be hydrolyzed or transesterified under appropriate conditions.

Comparison with Similar Compounds

    Ethyl 3-(carboxymethyl)-benzoate: Similar structure but with a carboxyl group instead of a nitrile group.

    Ethyl 3-(aminomethyl)-benzoate: Similar structure but with an amine group instead of a nitrile group.

    Methyl 3-(cyanomethyl)-benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness: Ethyl 3-(cyanomethyl)benzoate is unique due to the presence of both an ester and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

13288-86-3

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

ethyl 3-(cyanomethyl)benzoate

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)10-5-3-4-9(8-10)6-7-12/h3-5,8H,2,6H2,1H3

InChI Key

QGWJUDWWDUECLY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC(=C1)CC#N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CC#N

13288-86-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of ethyl 3-(chloromethyl)benzoate (5.0 g, 25.1 mmol) in dimethylsulfide (50 mL) was added sodium cyanide (1.85 g, 37.8 mmol), and the mixture was stirred at room temperature for 15 hr. The reaction mixture was diluted with water, extracted with ethyl acetate, and the extract was washed successively with water and saturated brine, dried over sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (carrier: silica gel, eluent: hexane-ethyl acetate) to give the title compound (4.23 g, 89%) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
89%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.